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Compound of Interest

Compound Name: Jak-IN-26

Cat. No.: B12385350

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Jak-IN-26, an

orally active Janus kinase (JAK) inhibitor. The included methodologies cover both biochemical

and cellular assays to characterize the potency and selectivity of this compound, facilitating its

use in drug discovery and signal transduction research.

Introduction to Jak-IN-26
Jak-IN-26 is a potent inhibitor of the JAK family of non-receptor tyrosine kinases. The JAK-

STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and

immune responses. Dysregulation of this pathway is implicated in various diseases, including

autoimmune disorders and cancer. Jak-IN-26 has been shown to effectively inhibit the

phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, key

downstream effectors in the JAK-STAT cascade. Specifically, Jak-IN-26 inhibits IFN-α2B-

induced phosphorylation of STAT3 in Jurkat cells with a half-maximal inhibitory concentration

(IC50) of 17.2 nM[1].
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The inhibitory potency of Jak-IN-26 against individual JAK isoforms and in a cellular context is

summarized in the table below. This data is essential for understanding the compound's

selectivity profile and its functional effects on downstream signaling.

Target Assay Type IC50 (nM)

JAK1 Biochemical
Data not available in search

results

JAK2 Biochemical
Data not available in search

results

JAK3 Biochemical
Data not available in search

results

TYK2 Biochemical
Data not available in search

results

pSTAT3 (cellular) Jurkat cells 17.2[1]

Note: IC50 values for individual JAK isoforms were not available in the provided search results.

These values are critical for a complete selectivity profile and should be determined

experimentally.

Experimental Protocols
Biochemical Kinase Inhibition Assay
This protocol describes a general method to determine the IC50 values of Jak-IN-26 against

purified JAK1, JAK2, JAK3, and TYK2 enzymes. This assay measures the ability of the inhibitor

to block the phosphorylation of a substrate peptide by the kinase.

Materials:

Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

Biotinylated peptide substrate

ATP (Adenosine triphosphate)
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Jak-IN-26

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

White, opaque 96-well or 384-well plates

Plate reader capable of luminescence detection

Procedure:

Compound Preparation: Prepare a serial dilution of Jak-IN-26 in DMSO. A typical starting

concentration is 10 mM, with subsequent dilutions to cover a range from micromolar to

picomolar concentrations. The final DMSO concentration in the assay should not exceed 1%.

Enzyme and Substrate Preparation: Dilute the JAK enzymes and the biotinylated peptide

substrate in assay buffer to their optimal concentrations. These concentrations should be

predetermined through enzyme titration experiments.

Assay Reaction: a. To each well of the assay plate, add the assay buffer. b. Add the Jak-IN-
26 dilutions or DMSO (for control wells). c. Add the JAK enzyme to each well. d. Pre-

incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the

enzyme. e. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

The final ATP concentration should be close to the Km value for each respective kinase to

ensure accurate IC50 determination. f. Incubate the plate at 30°C for 60 minutes.

Detection: a. Stop the kinase reaction according to the detection kit manufacturer's

instructions. b. Add the Kinase-Glo® reagent to each well. This reagent measures the

amount of remaining ATP, which is inversely proportional to kinase activity. c. Incubate the

plate at room temperature for 10 minutes to allow the luminescent signal to stabilize. d.

Measure the luminescence using a plate reader.

Data Analysis: a. Plot the luminescence signal against the logarithm of the Jak-IN-26
concentration. b. Fit the data to a sigmoidal dose-response curve using a suitable software

(e.g., GraphPad Prism) to determine the IC50 value.
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Caption: Workflow for the biochemical kinase inhibition assay.

Cellular Assay: Inhibition of STAT3 Phosphorylation in
Jurkat Cells
This protocol details a cell-based assay to measure the inhibitory effect of Jak-IN-26 on the

phosphorylation of STAT3 in Jurkat cells stimulated with interferon-alpha (IFN-α).

Materials:

Jurkat cells (human T lymphocyte cell line)

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-

Streptomycin

Jak-IN-26
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Recombinant human IFN-α2B

Phosphate Buffered Saline (PBS)

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 90% methanol in PBS)

Primary antibody: Anti-phospho-STAT3 (Tyr705) antibody

Secondary antibody: Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

Flow cytometer

Procedure:

Cell Culture: Culture Jurkat cells in RPMI-1640 medium at 37°C in a humidified atmosphere

with 5% CO2. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.

Compound Treatment: a. Seed Jurkat cells in a 96-well plate at a density of 2x10^5

cells/well. b. Prepare serial dilutions of Jak-IN-26 in culture medium. c. Add the Jak-IN-26
dilutions or vehicle (DMSO) to the cells and incubate for 1-2 hours at 37°C.

Cell Stimulation: a. Stimulate the cells by adding IFN-α2B to a final concentration of 100

ng/mL. b. Incubate for 15-30 minutes at 37°C.

Fixation and Permeabilization: a. Centrifuge the plate to pellet the cells and discard the

supernatant. b. Resuspend the cells in Fixation Buffer and incubate for 10 minutes at room

temperature. c. Centrifuge and wash the cells with PBS. d. Resuspend the cells in ice-cold

Permeabilization Buffer and incubate on ice for 30 minutes.

Immunostaining: a. Centrifuge and wash the cells twice with PBS containing 1% BSA. b.

Resuspend the cells in a solution containing the anti-phospho-STAT3 antibody and incubate

for 1 hour at room temperature. c. Wash the cells twice with PBS/BSA. d. Resuspend the

cells in a solution containing the fluorescently labeled secondary antibody and incubate for

30 minutes at room temperature in the dark. e. Wash the cells twice with PBS/BSA.
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Flow Cytometry: a. Resuspend the cells in PBS. b. Acquire data on a flow cytometer,

measuring the fluorescence intensity of the stained cells.

Data Analysis: a. Determine the median fluorescence intensity (MFI) for each sample. b.

Normalize the MFI of the treated samples to the MFI of the stimulated, untreated control. c.

Plot the normalized MFI against the logarithm of the Jak-IN-26 concentration and fit the data

to a dose-response curve to calculate the IC50 value.
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Caption: The JAK-STAT signaling pathway and the inhibitory action of Jak-IN-26.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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